molecular formula C18H22N2O4 B12367826 Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B12367826
M. Wt: 330.4 g/mol
InChI Key: ORZXYSPOAVJYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Pro-Pro-CHO: is a chemical compound known for its role as a prolyl oligopeptidase inhibitor. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its ability to inhibit prolyl oligopeptidase, an enzyme involved in the cleavage of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-Pro-CHO typically involves the protection of the proline residues followed by the introduction of the aldehyde group. The process begins with the protection of the amino group of proline using a suitable protecting group such as carbobenzyloxy (Cbz). The protected proline is then coupled with another proline residue. Finally, the aldehyde group is introduced to obtain Z-Pro-Pro-CHO.

Industrial Production Methods: Industrial production of Z-Pro-Pro-CHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Z-Pro-Pro-CHO primarily undergoes reactions typical of aldehydes and peptides. These include:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.

Major Products:

    Oxidation: Z-Pro-Pro-COOH (carboxylic acid derivative)

    Reduction: Z-Pro-Pro-CH₂OH (alcohol derivative)

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-Pro-Pro-CHO has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a model compound in studying peptide bond formation and cleavage.

    Biology: Employed in the study of enzyme inhibition, particularly prolyl oligopeptidase, which is involved in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where prolyl oligopeptidase plays a role, such as neurodegenerative disorders.

    Industry: Utilized in the development of enzyme inhibitors and as a standard in analytical techniques.

Mechanism of Action

Z-Pro-Pro-CHO exerts its effects by inhibiting prolyl oligopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving peptide bonds. This inhibition is crucial in regulating the activity of the enzyme and has implications in various physiological and pathological processes.

Comparison with Similar Compounds

    Z-Pro-Pro-OH: A similar compound without the aldehyde group, used in peptide synthesis.

    Z-Pro-Pro-NH₂: An amide derivative with different reactivity and applications.

    Z-Pro-Pro-COOH: The carboxylic acid derivative, often used in studying peptide bond formation.

Uniqueness: Z-Pro-Pro-CHO is unique due to its aldehyde group, which imparts specific reactivity and makes it a potent inhibitor of prolyl oligopeptidase. This distinct feature allows it to be used in various research applications, particularly in enzyme inhibition studies.

Properties

IUPAC Name

benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZXYSPOAVJYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.